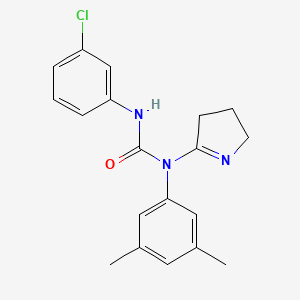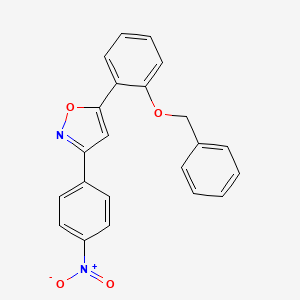
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole, also known as NPOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been explored as a potential electron-transporting material in organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole is not fully understood. However, studies have suggested that 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole may act as a reactive oxygen species (ROS) scavenger, which may contribute to its anti-inflammatory and anti-tumor activities. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole exhibits anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been investigated for its potential to inhibit angiogenesis, which is a process involved in the growth of new blood vessels and is important in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its stability and ease of synthesis. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been shown to exhibit low toxicity, making it a potentially safe compound for use in biological systems. However, one limitation of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole. One area of interest is the development of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole and its derivatives may lead to the discovery of novel compounds with improved properties and potential applications.
Synthesemethoden
The synthesis of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole involves the reaction between 4-nitrobenzaldehyde and 2-phenylphenol in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the oxazole ring. The final product is obtained through purification using column chromatography.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-24(26)18-12-10-17(11-13-18)20-14-22(28-23-20)19-8-4-5-9-21(19)27-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJFZWOYZEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

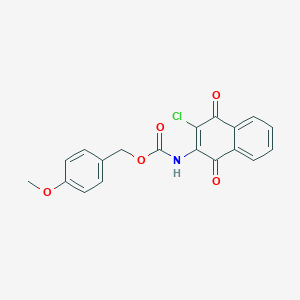
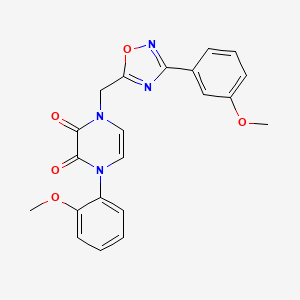






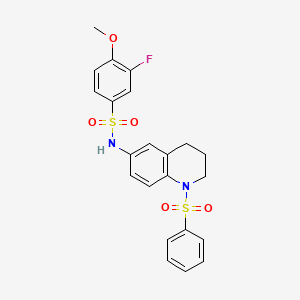
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
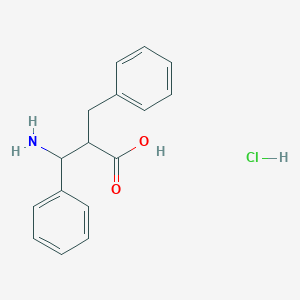
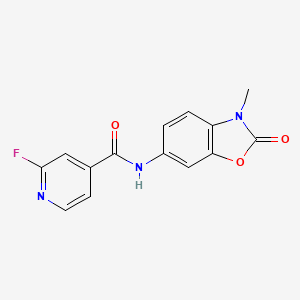
![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)
